molecular formula C21H17NO4 B8779749 2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione

2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8779749
M. Wt: 347.4 g/mol
InChI Key: ANFLIXLNSGXOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H17NO4 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Hydroxy-3-(1-naphthyloxy)propyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2-hydroxy-3-naphthalen-1-yloxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C21H17NO4/c23-15(12-22-20(24)17-9-3-4-10-18(17)21(22)25)13-26-19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15,23H,12-13H2

InChI Key

ANFLIXLNSGXOAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN3C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound X (R=1-naphthyl; 45.6 g, 0.20 mol) and phthalimide (29.4 g. 0.20 mol) were mixed in 80 ml n-butanol. To this was added a catalytic amount of potassium phthalimide (0.10 g) and pyridine (1 ml) and the mixture refluxed for 16 hr. Upon cooling, the mixture crystallized to a solid mass which was filtered and washed with chloroform and ether. The light brown solid was boiled in 400 ml ethanol and filtered hot. The insoluble tan material was identified by thin layer chromatography to be almost pure product. Upon cooling more product crystallized from the filtrate. These crops were combined and recrystallized from ethanol to give 21 g of light tan crystals that were homogenous by thin layer chromatography (95:5:3 chloroform/methanol/acetic acid, Rf =0.65) m.p. 152°-154° C.
Name
Compound X
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
chloroform methanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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